1-(2,5-Difluorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(2,5-Difluorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2N and its molecular weight is 221.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Aminolysis Reactions : The compound plays a role in aminolysis reactions, particularly when the amino group in the reagent is sterically unshielded. This is significant in the context of solvent properties and reaction mediums characterized by high dielectric permittivity. The reactions with sterically shielded amines involve alcoholysis where the amine serves as a base catalyst, demonstrating the compound's utility in nuanced chemical synthesis processes (Novakov et al., 2017).
Biomedical Research
- Development of Mini Libraries for Bioassays : The compound has been utilized in constructing mini libraries via solution-phase synthesis. It was involved in coupling reactions with core amino compounds and carboxylic acids, forming amide bonds. These mini libraries were promptly screened using MTT assays, highlighting the compound's role in facilitating rapid drug discovery and cytotoxicity testing (Chiang et al., 2009).
Material Science and Engineering
- Crystal Structure Analysis : Derivatives of the compound have been synthesized and characterized through various methods, including FTIR and NMR spectroscopy, and single crystal X-ray diffraction. This detailed structural analysis underlines the compound's relevance in the field of material sciences, particularly in understanding crystal packing and molecular interactions (Jebas et al., 2013).
Polymer Science
- Synthesis of Conducting Polymers : The compound is involved in the synthesis of electronically conducting organic copolymers. It contributes to the creation of key precursor compounds, crucial for the production of functionalized polymers. This signifies its importance in the development of materials with specific electrical properties (Schweiger et al., 2000).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGKNUZITWJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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